trans-1,2,3,5,6,7,8,8a-Octahydroindolizin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1,2,3,5,6,7,8,8a-Octahydroindolizin-8-amine: is a chemical compound with a complex structure that falls under the category of octahydroindolizines
Vorbereitungsmethoden
The synthesis of trans-1,2,3,5,6,7,8,8a-Octahydroindolizin-8-amine involves several steps and specific reaction conditions. One common synthetic route includes the hydrogenation of indolizine derivatives under high pressure and temperature conditions. Industrial production methods often involve the use of catalysts to increase the yield and efficiency of the reaction. The exact conditions and reagents used can vary depending on the desired purity and quantity of the final product.
Analyse Chemischer Reaktionen
trans-1,2,3,5,6,7,8,8a-Octahydroindolizin-8-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a suitable leaving group. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
trans-1,2,3,5,6,7,8,8a-Octahydroindolizin-8-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Industry: This compound is used in the production of various chemical products due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of trans-1,2,3,5,6,7,8,8a-Octahydroindolizin-8-amine involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
trans-1,2,3,5,6,7,8,8a-Octahydroindolizin-8-amine can be compared with other similar compounds such as:
- Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)
- Tetramethyl acetyloctahydronaphthalenes
- 2H-2,4a-Methanonaphthalen-8(5H)-one These compounds share structural similarities but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C8H16N2 |
---|---|
Molekulargewicht |
140.23 g/mol |
IUPAC-Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-8-amine |
InChI |
InChI=1S/C8H16N2/c9-7-3-1-5-10-6-2-4-8(7)10/h7-8H,1-6,9H2 |
InChI-Schlüssel |
SHXUPEAVNUWGDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2CCCN2C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.